sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate
Overview
Description
sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate is a chemical compound with significant applications in various fields, including organic synthesis and industrial processes. This compound is known for its unique structural features, which include a sulfonic acid group and a thiadiazole ring, making it a versatile reagent in chemical reactions.
Preparation Methods
The synthesis of sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate involves several steps. One common method includes the reaction of 1-butanesulfonic acid with 4,5-dihydro-5-thioxo-1,3,4-thiadiazole-2-thiol in the presence of a suitable base, such as sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in biochemical assays and as a component in buffer solutions.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, while the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other sulfonic acid derivatives and thiadiazole-containing compounds. Compared to these, sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Some similar compounds include:
- 1-Butanesulfonic acid
- 4,5-Dihydro-5-thioxo-1,3,4-thiadiazole-2-thiol
- Sodium 1-butanesulfonate
This compound’s unique structure and properties make it a valuable reagent in various scientific and industrial applications.
Properties
IUPAC Name |
sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S4.Na/c9-15(10,11)4-2-1-3-13-6-8-7-5(12)14-6;/h1-4H2,(H,7,12)(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPPTBVRPBXQPH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])CSC1=NNC(=S)S1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2NaO3S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888601 | |
Record name | 1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82911-32-8 | |
Record name | 1-Butanesulfonic acid, 4-((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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